molecular formula C8H11NO2 B12591536 2-Acetyl-2-methyl-4-oxopentanenitrile CAS No. 583887-50-7

2-Acetyl-2-methyl-4-oxopentanenitrile

Cat. No.: B12591536
CAS No.: 583887-50-7
M. Wt: 153.18 g/mol
InChI Key: FZYHPTDHKMSVQM-UHFFFAOYSA-N
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Description

2-Acetyl-2-methyl-4-oxopentanenitrile is an organic compound with the molecular formula C8H11NO2. It is a nitrile derivative, characterized by the presence of both a nitrile group (-CN) and a ketone group (-CO). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-2-methyl-4-oxopentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-oxopentanenitrile with acetic anhydride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction temperature and pH. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-methyl-4-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetyl-2-methyl-4-oxopentanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Acetyl-2-methyl-4-oxopentanenitrile exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxopentanenitrile
  • 2-Acetyl-5-methylfuran
  • 4-Methyl-3-oxopentanenitrile

Uniqueness

2-Acetyl-2-methyl-4-oxopentanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

583887-50-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-acetyl-2-methyl-4-oxopentanenitrile

InChI

InChI=1S/C8H11NO2/c1-6(10)4-8(3,5-9)7(2)11/h4H2,1-3H3

InChI Key

FZYHPTDHKMSVQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C#N)C(=O)C

Origin of Product

United States

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